molecular formula C14H18N4S B11848368 Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]- CAS No. 88324-39-4

Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-

Cat. No.: B11848368
CAS No.: 88324-39-4
M. Wt: 274.39 g/mol
InChI Key: HEMLPVJIOAYTPW-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]- is a complex organic compound with a unique structure that includes a quinoline ring, a hydrazine group, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]- typically involves the reaction of quinoline derivatives with hydrazinecarbothioamide under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, ensuring the compound is produced in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinoline oxides, while reduction may yield hydrazine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]- has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarbothioamide: A simpler compound with similar functional groups but lacking the quinoline ring.

    N,N-Dimethylhydrazinecarbothioamide: Similar structure but without the quinoline moiety.

    Quinoline derivatives: Compounds with a quinoline ring but different functional groups.

Uniqueness

Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]- is unique due to its combination of a quinoline ring, hydrazine group, and thioamide group

Properties

CAS No.

88324-39-4

Molecular Formula

C14H18N4S

Molecular Weight

274.39 g/mol

IUPAC Name

1,1-dimethyl-3-(1-quinolin-2-ylethylamino)thiourea

InChI

InChI=1S/C14H18N4S/c1-10(16-17-14(19)18(2)3)12-9-8-11-6-4-5-7-13(11)15-12/h4-10,16H,1-3H3,(H,17,19)

InChI Key

HEMLPVJIOAYTPW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2C=C1)NNC(=S)N(C)C

Origin of Product

United States

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